Structural Elucidation and Characterization of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Structural Elucidation and Characterization of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Executive Summary: The Structural Challenge
The pyrido[1,2-a]pyrimidine scaffold represents a privileged class of pharmacophores, integral to the design of calcium channel blockers, acetylcholinesterase inhibitors, and antipsychotics. Among these, 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one presents a unique structural elucidation challenge.[1][2] The introduction of a methyl group at the C9 position—adjacent to the bridgehead nitrogen—introduces steric strain and electronic perturbations that distinguish it from its unsubstituted parent.
This guide provides a rigorous, self-validating analytical framework for confirming the structure of this specific derivative. It moves beyond basic spectral assignment to address the core regiochemical ambiguity: distinguishing the 9-methyl isomer (derived from 2-amino-3-methylpyridine) from potential regioisomers arising during the condensation of unsymmetrical aminopyridines with acrylates.
Synthetic Context & Regiochemical Ambiguity[2]
To understand the analytical requirements, one must first deconstruct the synthesis. The standard route involves the condensation of 2-amino-3-methylpyridine with ethyl acrylate .[1][2]
The Mechanistic Pathway
The reaction proceeds via an aza-Michael addition followed by an intramolecular cyclization (lactamization).[2]
-
Step 1 (Michael Addition): The exocyclic amine (more nucleophilic) attacks the
-carbon of ethyl acrylate.[2][3] -
Step 2 (Cyclization): The endocyclic pyridine nitrogen attacks the ester carbonyl, closing the pyrimidine ring.
The Isomer Risk:
While the exocyclic amine is generally the kinetic nucleophile, steric hindrance from the 3-methyl group on the pyridine ring can theoretically favor attack by the ring nitrogen (though less basic), or lead to incomplete cyclization. Furthermore, confirming that the methyl group resides at the C9 position (adjacent to the bridgehead
Figure 1: Synthetic pathway and critical regiochemical checkpoint.
Analytical Framework: Step-by-Step Elucidation
The following protocol is designed to be self-validating. If the data from Step 3 (2D NMR) contradicts Step 2 (1D NMR), the synthesis must be revisited.
Mass Spectrometry (MS) & Elemental Analysis
Before investing in NMR time, confirm the molecular composition.
-
Formula:
-
Target Ion:
[2] -
Fragmentation Pattern: Look for the loss of
(28 Da) typical of lactams, and loss of methyl radical (15 Da).
Infrared Spectroscopy (IR)
Distinguish the cyclized lactam from the linear ester intermediate.
| Functional Group | Wavenumber ( | Diagnostic Value |
| Lactam C=O | 1680 - 1700 | Primary Confirmation. Shifts lower than ester (~1735) due to conjugation/amide resonance.[1][2] |
| C=N (Ring) | 1610 - 1630 | Confirms retention of pyridine aromaticity.[1][2] |
| C-H (Aliphatic) | 2850 - 2950 | Presence of the saturated C3-C4 ethylene bridge.[1][2] |
Nuclear Magnetic Resonance (NMR) Strategy
This is the definitive step. The numbering scheme used below follows IUPAC recommendations for fused heterocycles:
A. 1H NMR (Proton) - 500 MHz, DMSO-
The 9-methyl group exerts a shielding effect on the neighboring nuclei and eliminates the H9 signal found in the parent compound.[2]
- 2.35 ppm (s, 3H): The 9-Me group.[2] It typically appears as a singlet.[1][2] If it were at position 7 or 8, it might show fine coupling.[1][2][5] Its chemical shift is distinct from an N-Me (~3.5 ppm) or O-Me (~3.8 ppm), confirming it remains on the aromatic ring.[1][2]
-
2.60 (t, 2H) &
4.05 (t, 2H): The H3 and H4 protons. -
Aromatic Region (6.5 - 8.5 ppm):
-
Only 3 aromatic protons (H6, H7, H8) should be visible.[2]
-
H8 (adjacent to the methyl) will appear as a doublet (or dd) with a coupling constant
Hz.[2] -
H6 (adjacent to bridgehead C9a) is typically the most shielded aromatic proton (~6.8 ppm) due to electron density from the bridgehead nitrogen lone pair resonance.
-
B. 13C NMR (Carbon)[1][2][4][6][7]
-
C9 (Quaternary): The ipso-carbon bearing the methyl group.[2] It will appear at ~130-140 ppm but will disappear in DEPT-135/90 experiments (confirming it is quaternary).[1][2]
C. 2D NMR: The "Smoking Gun"
To definitively prove the methyl is at position 9 (and not 6, 7, or 8), you must run HMBC and NOESY .
HMBC (Heteronuclear Multiple Bond Correlation):
-
Key Correlation 1: The Methyl protons (
2.[2]35) must show a strong 3-bond correlation ( ) to the Bridgehead Carbon C9a .[1][2] -
Key Correlation 2: The Methyl protons should show a 2-bond correlation (
) to C9 .[1][2] -
Logic: If the methyl were at position 7 or 8, it would not correlate to the bridgehead carbon C9a.
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Interaction: Strong NOE between 9-Me and H8 .
-
Negative Result: No NOE should be observed between 9-Me and H6. If you see NOE with H6, the methyl is likely at position 7 or the ring fusion is incorrect.
Figure 2: Analytical logic flow for confirming the 9-methyl regioisomer.
Experimental Protocols
Sample Preparation for NMR[1]
-
Solvent: DMSO-
is preferred over for this compound.[1][2] The polar lactam ensures better solubility in DMSO, and the lock signal is more stable for long 2D acquisitions. -
Concentration:
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Data Acquisition Parameters (Bruker 500 MHz)
-
HMBC Setup:
X-Ray Crystallography (The Gold Standard)
If the oil/solid from synthesis is amenable to crystallization:
-
Solvent System: Slow evaporation from Ethanol/Ethyl Acetate (9:1).[1][2]
-
Target: Single crystal > 0.1 mm.
-
Validation: This provides absolute confirmation of the ring fusion geometry (planar vs. puckered pyrimidine ring) and the methyl position.[2]
References
-
Synthesis of Pyrido[1,2-a]pyrimidin-2-ones
-
NMR Characterization of Fused Pyrimidines
-
HMBC/HSQC Methodology
-
Compound Data & Identifiers
Sources
- 1. 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | C8H8N2O | CID 79500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 4. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.as.uky.edu [chem.as.uky.edu]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
